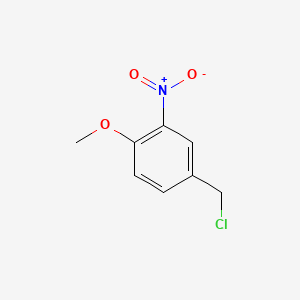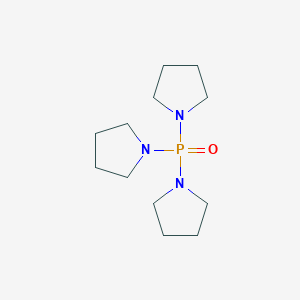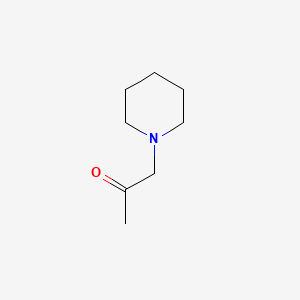
4-十二烷基间苯二酚
描述
4-Dodecylresorcinol is a chemical compound with the linear formula CH3(CH2)11C6H3-1,3-(OH)2 . It has a molecular weight of 278.43 . It is used as a reactant in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Dodecylresorcinol is CH3(CH2)11C6H3-1,3-(OH)2 . The molecular weight is 278.43 .Physical And Chemical Properties Analysis
4-Dodecylresorcinol is a yellow to beige crystalline powder or flakes . It has a melting point of 79-81 °C and a boiling point of 224-226 °C/6 mmHg .科学研究应用
昆虫发育和害虫控制
已经研究了4-十二烷基间苯二酚对昆虫酶酚氧化酶(PO)的抑制作用,这对它们的发育至关重要。在一项关于菜青虫Plutella xylostella的研究中,发现4-十二烷基间苯二酚抑制了PO的单酚酶和o-二酚酶活性。这种抑制可能被用于控制农业中的害虫种群(Wang, Luo, Xu, & Ding, 2005)。
抗黑色素剂
研究表明,十二烷基间苯二酚的衍生物,如4-正丁基间苯二酚,可以作为酪氨酸酶的竞争性抑制剂,这种酶参与黑色素的产生。这种性质导致其被用作抗黑色素剂,可能适用于治疗皮肤色素沉着疾病(Lee et al., 2017)。
酶活性研究
研究还检验了十二烷基间苯二酚对蘑菇酪氨酸酶的影响,这是与黑色素产生相关的酶。这项研究有助于理解各种物质如何调节酶活性,可能对生物化学和药理学产生影响(Chen, Ke, Song, Huang, & Liu, 2004)。
环境应用
在环境科学中,已经研究了4-十二烷基间苯二酚作为一种配体固定的纳米复合吸附剂,用于检测和回收水溶液中的铈(III)离子。这种应用对环境监测和回收有价值材料具有重要意义(Awual et al., 2015)。
抗真菌应用
十二烷基间苯二酚的衍生物十二烷基间苯二羧酸在作为抗真菌剂方面显示出潜力。加载到纳米结构脂质系统中,已经证明对巴西副球孢子菌和P. lutzii具有高抗真菌活性,表明有潜力用于治疗真菌感染(Medina-Alarcón et al., 2017)。
微生物学和生物测定
与十二烷基间苯二酚相关的十二烷基间苯酚红已被发现可以提高液滴微流体细菌测定的性能,优于传统染料。其更高的灵敏度和特异性增强了这些测定的可靠性,在微生物学研究和诊断中非常有用(Scheler, Kaminski, Ruszczak, & Garstecki, 2016)。
安全和危害
作用机制
Target of Action
4-Dodecylresorcinol, also known as 4-n-Dodecylresorcinol, is a compound that primarily targets the respiratory system
Mode of Action
It is known to cause skin irritation and serious eye irritation, indicating that it interacts with skin and eye tissues .
Pharmacokinetics
Its molecular weight is 27843 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known to cause skin and eye irritation , indicating that it has a significant impact at the cellular level in these tissues.
属性
IUPAC Name |
4-dodecylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVPHWHEGQZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179041 | |
| Record name | 4-Dodecylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | 4-Dodecylresorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Dodecylresorcinol | |
CAS RN |
24305-56-4 | |
| Record name | 4-Dodecylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dodecylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dodecylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Laurylresorcinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M6LT4SNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Dodecylresorcinol impact asphaltene precipitation, and what makes it effective?
A: 4-Dodecylresorcinol exhibits a strong capacity to inhibit asphaltene precipitation in crude oil. [, ] This is attributed to its amphiphilic nature, allowing it to interact with both the polar asphaltene molecules and the non-polar components of the crude oil. This interaction stabilizes the asphaltenes, preventing their aggregation and subsequent precipitation. [, ] Studies have shown that 4-Dodecylresorcinol, along with other vegetable oil types and organic acids, effectively delays the onset of asphaltene precipitation, offering a practical solution for crude oil treatment. []
Q2: What is the mechanism behind 4-Dodecylresorcinol's inhibitory effect on phenoloxidase?
A: 4-Dodecylresorcinol acts as a potent inhibitor of phenoloxidase, an enzyme crucial for insect pigmentation and immune response. [, ] Research suggests that this inhibition is reversible and competitive in nature. [] This implies that 4-Dodecylresorcinol likely competes with the natural substrate for binding to the enzyme's active site. The long alkyl chain and the resorcinol moiety in its structure might play crucial roles in binding and inhibiting the enzyme's activity. [, ]
Q3: Can you provide details about the structural characteristics of 4-Dodecylresorcinol?
A3: 4-Dodecylresorcinol possesses a resorcinol core structure, which consists of a benzene ring with two hydroxyl (-OH) groups attached at positions 1 and 3. At position 4 of this ring, a twelve-carbon linear alkyl chain is attached, contributing to its hydrophobic character. While specific spectroscopic data isn't provided in the provided research, its structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide insights into the compound's structure, bonding, and functional groups.
Q4: How does the structure of 4-Dodecylresorcinol relate to its ability to form supramolecular structures?
A: The amphiphilic nature of 4-Dodecylresorcinol, driven by its hydrophilic resorcinol head and hydrophobic alkyl tail, enables it to self-assemble into organized structures in a suitable environment. Research shows that when blended with specific polymers like DTEO-alt-PV, 4-Dodecylresorcinol forms lamellar structures. [] In this arrangement, layers of DTEO-alt-PV align parallel to each other, with interdigitated layers of 4-Dodecylresorcinol in between. [] This self-assembly behavior can be further explored for potential applications in material science and drug delivery.
Q5: What analytical methods have been employed to study 4-Dodecylresorcinol?
A: Various analytical techniques have been used to investigate 4-Dodecylresorcinol in different research contexts. High-performance liquid chromatography (HPLC) with electrochemical detection has been successfully used to determine its concentration in biological samples like blood and saliva. [] This method offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound. [] Additionally, spectroscopic techniques like Near Infrared (NIR) spectrophotometry are used to study its impact on asphaltene precipitation. [] Further research may explore additional analytical techniques to fully characterize and quantify 4-Dodecylresorcinol in diverse applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)






